![molecular formula C7H5F3O2S B15200040 Difluoromethyl 3-fluorophenyl sulphone](/img/structure/B15200040.png)
Difluoromethyl 3-fluorophenyl sulphone
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Overview
Description
Difluoromethyl 3-fluorophenyl sulphone is an organofluorine compound with the molecular formula C7H5F3O2S. It is characterized by the presence of a difluoromethyl group (-CF2H) and a fluorophenyl group attached to a sulphone functional group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of difluoromethyl 3-fluorophenyl sulphone typically involves the introduction of the difluoromethyl group to a fluorophenyl sulphone precursor. One common method is the reaction of 3-fluorophenyl sulphone with difluoromethylating agents such as difluoromethyl phenyl sulfone. This reaction can be carried out under various conditions, including the use of bases like sodium bicarbonate and catalysts such as iridium complexes .
Industrial Production Methods
Industrial production of this compound may involve large-scale difluoromethylation processes. These processes often utilize metal-based catalysts to transfer the difluoromethyl group to the desired substrate. The reaction conditions are optimized to achieve high yields and purity, making the compound suitable for commercial applications .
Chemical Reactions Analysis
Types of Reactions
Difluoromethyl 3-fluorophenyl sulphone undergoes various chemical reactions, including:
Oxidation: The sulphone group can be further oxidized under strong oxidizing conditions.
Reduction: The compound can be reduced to the corresponding sulfide under reducing conditions.
Substitution: The fluorine atoms in the difluoromethyl group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of higher oxidation state sulphones.
Reduction: Formation of the corresponding sulfide.
Substitution: Formation of substituted difluoromethyl derivatives.
Scientific Research Applications
Difluoromethyl 3-fluorophenyl sulphone has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound in drug discovery.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials with unique properties
Mechanism of Action
The mechanism of action of difluoromethyl 3-fluorophenyl sulphone involves its interaction with specific molecular targets. The difluoromethyl group can act as a hydrogen bond donor, enhancing the compound’s binding affinity to biological targets. This interaction can modulate various biochemical pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Similar Compounds
- Trifluoromethyl 3-fluorophenyl sulphone
- Difluoromethyl phenyl sulfone
- Trifluoromethyl phenyl sulfone
Uniqueness
Difluoromethyl 3-fluorophenyl sulphone is unique due to the presence of both a difluoromethyl group and a fluorophenyl group. This combination imparts distinct chemical properties, such as increased lipophilicity and metabolic stability, making it a valuable compound in various applications .
Biological Activity
Difluoromethyl 3-fluorophenyl sulphone is an organofluorine compound that has garnered attention in medicinal chemistry due to its unique structural properties and potential biological activities. This article explores the compound's biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
This compound has the molecular formula C₇H₅F₃O₂S. Its structure features a difluoromethyl group (-CF₂H) and a fluorophenyl group attached to a sulphone functional group, characterized by a sulfur atom bonded to two oxygen atoms and a carbon atom. This arrangement enhances the compound's lipophilicity and metabolic stability , which are crucial for its biological interactions.
Research indicates that this compound can interact with specific molecular targets, potentially modulating various biochemical pathways. The difluoromethyl group may enhance binding affinity to these targets, contributing to its bioactivity. Notably, studies have suggested its exploration for therapeutic properties including:
- Anti-inflammatory activity
- Anticancer properties
The compound's ability to act as a hydrogen bond donor may further facilitate interactions with biological targets, leading to modulation of signaling pathways involved in inflammation and cancer progression .
Table 1: Summary of Biological Activities
Case Studies
- Anti-inflammatory Effects : A study highlighted the compound's capacity to inhibit pro-inflammatory cytokines in vitro, suggesting its potential use in treating inflammatory diseases. The mechanism involved the suppression of NF-kB activation, a key regulator of inflammation.
- Anticancer Activity : Another investigation focused on this compound's effects on various cancer cell lines. Results indicated that the compound reduced cell viability in a dose-dependent manner, possibly through apoptosis induction .
Comparative Analysis with Similar Compounds
This compound shares structural similarities with other fluorinated compounds but exhibits distinct biological properties due to its unique combination of functional groups.
Table 2: Comparison with Related Compounds
Compound Name | Key Features | Bioactivity |
---|---|---|
Trifluoromethyl phenyl sulfone | Stronger electron-withdrawing properties | Higher anticancer activity |
Difluoromethyl phenyl sulfone | Moderate lipophilicity | Potential anti-inflammatory effects |
Ongoing Research and Future Directions
Current research is focused on elucidating the full range of interactions and biological implications of this compound. Further studies are needed to explore its pharmacokinetics and potential side effects in vivo. The compound's unique structural features make it a promising candidate for drug development, particularly in the fields of oncology and inflammatory diseases.
Properties
Molecular Formula |
C7H5F3O2S |
---|---|
Molecular Weight |
210.18 g/mol |
IUPAC Name |
1-(difluoromethylsulfonyl)-3-fluorobenzene |
InChI |
InChI=1S/C7H5F3O2S/c8-5-2-1-3-6(4-5)13(11,12)7(9)10/h1-4,7H |
InChI Key |
RXBKOCBBZHOZBK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)S(=O)(=O)C(F)F)F |
Origin of Product |
United States |
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